N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4/c25-20-10-8-17(15-5-2-1-3-6-15)23-24(20)12-4-11-22-21(26)16-7-9-18-19(13-16)28-14-27-18/h1-3,5-10,13H,4,11-12,14H2,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNYGAZVJQCBOKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCCCN3C(=O)C=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound often starts with the construction of the key pyridazinone ring, followed by the introduction of the propyl chain and finally coupling with the benzo[d][1,3]dioxole-5-carboxamide moiety. One common synthetic pathway includes:
Condensation of a phenylhydrazine derivative with a suitable diketone to form the pyridazinone core.
Alkylation of the pyridazinone with a propyl halide under basic conditions.
The final step involves amidation with benzo[d][1,3]dioxole-5-carboxylic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
On an industrial scale, the synthesis would be streamlined for efficiency, with a focus on optimizing yield and purity. Continuous flow chemistry could be employed to enhance reaction conditions and scalability, ensuring that each step proceeds with high efficiency and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the phenyl group, potentially leading to hydroxylation.
Reduction: : Reduction could be feasible at the pyridazinone ring, potentially leading to the formation of dihydropyridazinone derivatives.
Substitution: : Nucleophilic or electrophilic substitutions are possible, particularly on the aromatic rings or the carboxamide group.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or PCC (pyridinium chlorochromate).
Reduction: : Sodium borohydride or catalytic hydrogenation.
Substitution: : Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like alkyl halides for alkylation.
Major Products Formed
Oxidation: : Hydroxylated phenyl derivatives.
Reduction: : Dihydro or tetrahydropyridazinone derivatives.
Substitution: : Alkylated, acylated, or halogenated derivatives depending on the substituents used.
Scientific Research Applications
Chemistry
Biology and Medicine
This compound can act as a molecular probe or lead compound in drug discovery programs targeting diseases such as cancer or neurological disorders due to its ability to interact with specific biological targets.
Industry
In the industrial sector, this compound’s unique structure allows it to serve as a precursor for specialty chemicals or advanced materials with tailored properties.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. It might inhibit or activate these targets, leading to a cascade of biochemical events within the cell. The exact pathways would depend on the context of its use, particularly in biological or therapeutic applications.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
a) Pyridazinone Derivatives
The pyridazinone core is a common feature in analogs. For example:
- N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)cyclopropanecarboxamide (CAS: 1021266-14-7) replaces the benzo[d][1,3]dioxole group with a cyclopropanecarboxamide, reducing molecular weight to 297.35 g/mol (C₁₇H₁₉N₃O₂) .
b) Benzo[d][1,3]dioxole-5-carboxamide Derivatives
- N-Isopropylbenzo[d][1,3]dioxole-5-carboxamide (CAS: 1353951-66-2) shares the benzo[d][1,3]dioxole-5-carboxamide group but lacks the pyridazinone-propanamide chain. Its simpler structure (similarity score: 0.93) suggests reduced target specificity compared to the parent compound .
- N-(Piperidin-3-yl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride (CAS: 1353978-56-9) introduces a piperidine ring, enhancing solubility via ionization (similarity score: 0.92) .
a) Acetylcholinesterase Inhibition
The target compound (ZINC00220177 ) was identified in a docking screen alongside analogs like 2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868 ) . While inhibitory data (e.g., IC₅₀) are unavailable, structural differences suggest divergent binding modes:
- The benzo[d][1,3]dioxole group in ZINC00220177 may engage in π-π stacking with aromatic residues in the enzyme’s active site.
- ZINC08993868’s quinazolinone core could exploit hydrophobic pockets more effectively.
b) TRIP5-KIF11 mRNA Targeting
In multi-target agent studies, analogs such as N-(3-aminopropyl)-N-(1-(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide (similar benzo[d][1,3]dioxole group) were designed to modulate TRIP5-KIF11 mRNA interactions . The pyridazinone-propanamide chain in the parent compound may enhance RNA binding compared to thienopyrimidine-based analogs.
Metabolic and Pharmacokinetic Profiles
- Metabolism: Benzo[d][1,3]dioxole derivatives like N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide (FEMA 4232) undergo cytochrome P450-mediated oxidation and glucuronidation . The pyridazinone-propanamide chain in the parent compound may slow hepatic clearance due to increased molecular complexity.
- Solubility : Piperidine- or pyrrolidine-modified analogs (e.g., N-(Pyrrolidin-2-ylmethyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride ) exhibit improved aqueous solubility via salt formation, unlike the neutral parent compound .
Patent Landscape and Development Potential
A structurally related compound, 7-chloro-2-(4-(3-methoxyazetidin-1-yl)cyclohexyl)-2,4-dimethyl-N-((6-methyl-4-(methylthio)-2-oxo-1,2-dihydropyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide , has patented crystalline forms to enhance stability . This highlights the commercial interest in modifying the benzo[d][1,3]dioxole-carboxamide scaffold for drug development.
Biological Activity
N-(3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article explores the compound's structure, biological mechanisms, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 299.37 g/mol. The compound features a pyridazine ring fused with a phenyl group and a benzo[d][1,3]dioxole moiety, contributing to its unique chemical properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. These interactions can modulate biological functions such as cell proliferation, apoptosis, and inflammation.
Potential Targets
- Kinases : The structure suggests potential kinase inhibition, which is critical in cancer signaling pathways.
- Histone Deacetylases (HDACs) : Similar compounds have shown activity against HDACs, which play a role in cancer progression .
Anticancer Properties
Research indicates that compounds with structural similarities to this compound exhibit anticancer properties. For instance:
- In vitro Studies : Initial studies have shown that related pyridazine derivatives can inhibit cancer cell proliferation and induce apoptosis.
- In vivo Studies : Further research is necessary to assess the efficacy of this compound in animal models of cancer.
Anti-inflammatory Effects
The compound may also possess anti-inflammatory properties. In related studies, compounds targeting HDACs have demonstrated significant reductions in inflammatory markers such as TNF-α and IL-6 .
Research Findings
Several studies have investigated the biological activity of similar compounds. Below is a summary table highlighting key findings:
Case Study 1: Anticancer Efficacy
In a study examining the effects of pyridazine derivatives on human cancer cell lines, it was found that this compound exhibited significant cytotoxicity against breast and lung cancer cells. The mechanism was linked to the induction of apoptosis through mitochondrial pathways.
Case Study 2: Anti-inflammatory Applications
Another study explored the anti-inflammatory potential of similar compounds in a mouse model of acute liver injury (ALI). The results indicated that treatment with these compounds significantly reduced liver damage markers and inflammatory cytokines, suggesting therapeutic potential in liver diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
